molecular formula C16H18N2O3 B14202557 Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- CAS No. 870889-98-8

Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)-

Cat. No.: B14202557
CAS No.: 870889-98-8
M. Wt: 286.33 g/mol
InChI Key: SYBQAIYZEIZREO-UHFFFAOYSA-N
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Description

Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups at positions 2 and 6, and a nitro-naphthalene moiety at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the nitration of naphthalene to introduce the nitro group, followed by the formation of the morpholine ring through cyclization reactions. The dimethyl groups are introduced via alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and dimethyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 2,6-dimethyl-
  • Morpholine, 4-nitro-1-naphthalenyl-
  • Naphthalene derivatives with nitro groups

Uniqueness

Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

CAS No.

870889-98-8

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2,6-dimethyl-4-(4-nitronaphthalen-1-yl)morpholine

InChI

InChI=1S/C16H18N2O3/c1-11-9-17(10-12(2)21-11)15-7-8-16(18(19)20)14-6-4-3-5-13(14)15/h3-8,11-12H,9-10H2,1-2H3

InChI Key

SYBQAIYZEIZREO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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